3-(2-Methylphenyl)piperazin-2-one
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Overview
Description
3-(2-Methylphenyl)piperazin-2-one is a chemical compound with the molecular formula C11H14N2O It is a derivative of piperazine, a heterocyclic organic compound that features a six-membered ring containing two nitrogen atoms at opposite positions
Mechanism of Action
Target of Action
It is a derivative of piperazine, which is known to act as a gaba receptor agonist .
Mode of Action
As a derivative of piperazine, 3-(2-Methylphenyl)piperazin-2-one may share a similar mode of action. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
Piperazine derivatives have been found to show a wide range of biological and pharmaceutical activity .
Pharmacokinetics
It is known that piperazine, upon entry into the systemic circulation, is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
Some piperazin-2-one-based structures have shown significant effects on cell viability .
Action Environment
It is known that factors such as duration of exposure or substance concentration can affect the susceptibility of the effects described for similar compounds .
Preparation Methods
The synthesis of 3-(2-Methylphenyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically yields protected piperazines, which can then be deprotected to obtain the desired compound . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often involve the use of readily available starting materials and efficient catalytic processes to ensure high yields and purity.
Chemical Reactions Analysis
3-(2-Methylphenyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring is modified by introducing different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Methylphenyl)piperazin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: It is utilized in the production of various chemical products, including agrochemicals and specialty chemicals
Comparison with Similar Compounds
3-(2-Methylphenyl)piperazin-2-one can be compared with other piperazine derivatives, such as:
4-(2-Methylphenyl)piperazine: Similar in structure but with different substitution patterns, leading to varied biological activities.
1-(2-Methylphenyl)piperazine: Another derivative with distinct pharmacological properties.
2-(2-Methylphenyl)piperazine: Differing in the position of the methyl group, affecting its chemical reactivity and applications .
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
3-(2-methylphenyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-4-2-3-5-9(8)10-11(14)13-7-6-12-10/h2-5,10,12H,6-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHRUHTWFSFKJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(=O)NCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246548-82-2 |
Source
|
Record name | 3-(2-methylphenyl)piperazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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